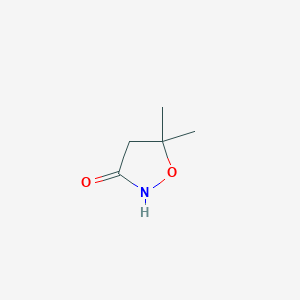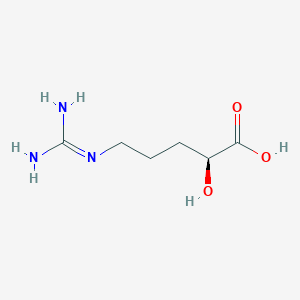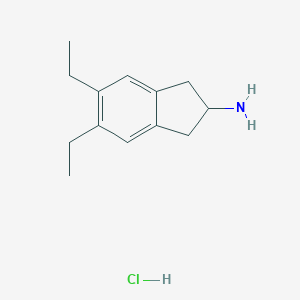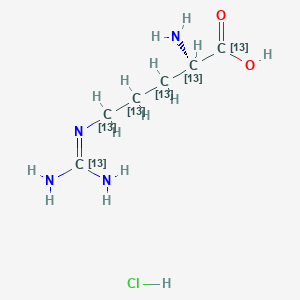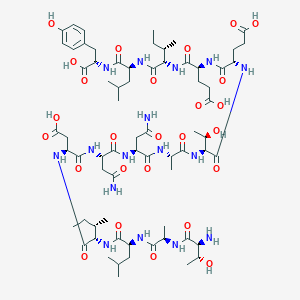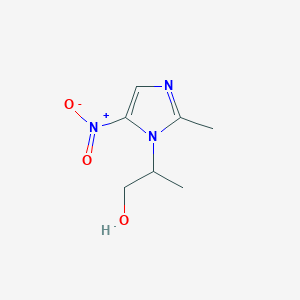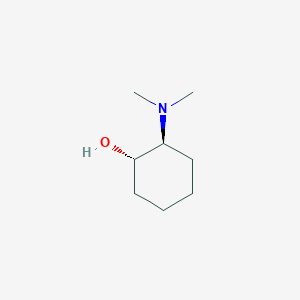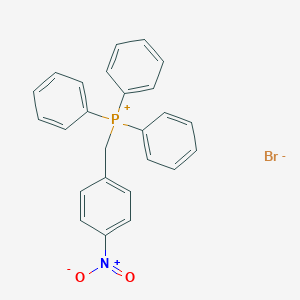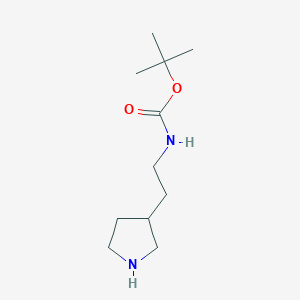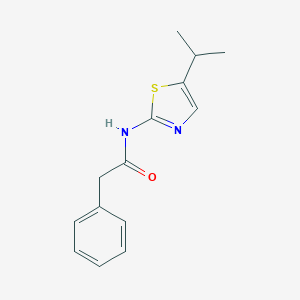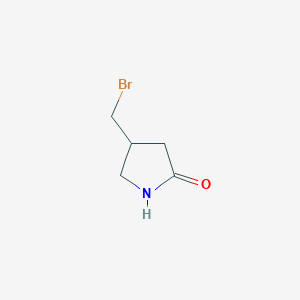
4-(Bromomethyl)pyrrolidin-2-one
Descripción general
Descripción
4-(Bromomethyl)pyrrolidin-2-one is an enamine building block used in the synthesis of chemical compounds . It is also known as a working standard or secondary reference standard .
Synthesis Analysis
The synthesis of pyrrolidine compounds, including 4-(Bromomethyl)pyrrolidin-2-one, can be achieved through two main synthetic strategies . The first strategy involves ring construction from different cyclic or acyclic precursors, while the second strategy involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The molecular formula of 4-(Bromomethyl)pyrrolidin-2-one is C5H8BrNO . The molecular weight is 178.03 .Chemical Reactions Analysis
4-(Bromomethyl)pyrrolidin-2-one is used in various chemical reactions. For instance, it is used in the synthesis of chemical compounds such as 6,6’'-Dihydroxypregabalin Lactam .Physical And Chemical Properties Analysis
The physical form of 4-(Bromomethyl)pyrrolidin-2-one is solid . The molecular weight is 178.03 .Aplicaciones Científicas De Investigación
Synthesis of Bioactive Molecules
4-(Bromomethyl)pyrrolidin-2-one: is a valuable intermediate in the synthesis of various bioactive molecules. Its structure is conducive to nucleophilic substitution reactions, which can lead to a wide range of biologically active compounds. For instance, it can be used to create novel antibiotics, anti-inflammatory agents, and molecules with potential anticancer properties .
Development of Antimicrobial Agents
The compound’s reactivity towards nucleophiles makes it a prime candidate for developing antimicrobial agents. By modifying the pyrrolidinone ring, researchers can synthesize derivatives with enhanced antimicrobial activity against a broad spectrum of bacteria and fungi .
Anticancer Research
Pyrrolidinone derivatives, including those derived from 4-(Bromomethyl)pyrrolidin-2-one , have shown promise in anticancer research. They can be tailored to interact with specific proteins or DNA sequences within cancer cells, potentially leading to new treatments for various types of cancer .
Anti-inflammatory Applications
This compound is also instrumental in creating molecules with anti-inflammatory properties. By engaging in chemical reactions that introduce anti-inflammatory pharmacophores, researchers can develop new drugs to treat conditions like arthritis and other inflammatory diseases .
Neuropharmacological Studies
4-(Bromomethyl)pyrrolidin-2-one: can be used to synthesize compounds that affect the central nervous system. These compounds can be designed to modulate neurotransmitter activity, which is crucial in the treatment of depression, anxiety, and other neurological disorders .
Agricultural Chemicals
In the agricultural sector, derivatives of 4-(Bromomethyl)pyrrolidin-2-one can be utilized to create pesticides and herbicides. The structural flexibility of the compound allows for the synthesis of various agents that can protect crops from pests and diseases .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(bromomethyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrNO/c6-2-4-1-5(8)7-3-4/h4H,1-3H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQOBYBZHCXBRGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)pyrrolidin-2-one | |
CAS RN |
945671-51-2 | |
| Record name | 4-(bromomethyl)pyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



